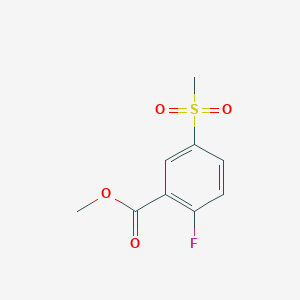

Methyl 2-fluoro-5-(methylsulfonyl)benzoate

Description

Contextual Significance of Fluorinated Benzoates in Chemical Synthesis

Fluorinated benzoates are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms into benzoic acid derivatives can profoundly alter their physicochemical and biological properties. Fluorine's high electronegativity can influence the acidity of the carboxylic acid group, modify the electronic nature of the aromatic ring, and enhance metabolic stability in pharmaceutical applications. ossila.com These altered properties make fluorinated benzoates valuable intermediates in the synthesis of agrochemicals, liquid crystals, and active pharmaceutical ingredients (APIs). ossila.com For instance, the presence of a fluorine atom can facilitate specific molecular interactions and improve the binding affinity of a drug candidate to its target.

Overview of Methyl 2-fluoro-5-(methylsulfonyl)benzoate's Relevance in Organic Chemistry

The structure of this compound combines three key functional groups that are of significant interest in organic chemistry: a methyl ester, a fluoro group, and a methylsulfonyl group. The methyl ester provides a site for reactions such as hydrolysis, amidation, or transesterification. The fluorine atom, positioned ortho to the ester, can influence the reactivity of the aromatic ring and the ester group through its electron-withdrawing inductive effect.

The methylsulfonyl group (-SO2CH3) is a strong electron-withdrawing group that can activate the benzene (B151609) ring for nucleophilic aromatic substitution reactions. It is also a common functional group in many pharmaceutical compounds, contributing to their solubility and biological activity. The combination of these functional groups in a single molecule makes this compound a potentially versatile building block for the synthesis of more complex molecules. It is plausible that this compound could serve as a key intermediate in the synthesis of novel drug candidates or functional materials. ontosight.ai

Current Research Landscape and Knowledge Gaps for this compound

A comprehensive review of academic databases and patent literature reveals a notable scarcity of research focused specifically on this compound. While the compound is available from several chemical suppliers for research purposes, indicating its potential use as a building block, there are no prominent studies detailing its synthesis, reactivity, or specific applications. myskinrecipes.comenovationchem.comabovchem.combldpharm.comangenechemical.com

This lack of dedicated research represents a significant knowledge gap. The potential synthetic routes to this compound, its detailed spectroscopic characterization, its reactivity profile, and its potential applications in areas like medicinal chemistry or materials science remain largely unexplored in the public domain. The interest in compounds with similar structures for applications in treating various diseases suggests that this compound may be a subject of investigation in proprietary drug discovery programs. ontosight.ai Future academic research could focus on developing efficient synthetic methodologies for this compound, exploring its chemical reactivity, and evaluating its potential as a precursor for novel bioactive molecules.

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 865663-98-5 |

| Molecular Formula | C9H9FO4S |

| Molecular Weight | 232.23 g/mol |

| SMILES | C(=O)(c1c(ccc(c1)S(=O)(=O)C)F)OC |

| MDL Number | MFCD16658803 |

Data sourced from multiple chemical supplier databases. myskinrecipes.comenovationchem.comabovchem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-5-methylsulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO4S/c1-14-9(11)7-5-6(15(2,12)13)3-4-8(7)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULWANKRMSPEGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2 Fluoro 5 Methylsulfonyl Benzoate

Novel Synthetic Routes and Strategies

The construction of the Methyl 2-fluoro-5-(methylsulfonyl)benzoate molecule hinges on the precise installation of three different substituents onto an aromatic ring in a specific 1,2,5-trisubstituted pattern. Novel strategies often prioritize efficiency, selectivity, and the use of readily available starting materials.

Multi-step Convergent Synthesis Approaches

One hypothetical convergent strategy involves:

Fragment A Synthesis : Preparation of a Methyl 2-fluoro-5-halobenzoate (where halo = Br, I). This can be achieved from commercially available 5-bromo-2-fluorobenzoic acid via esterification.

Fragment B Synthesis : Preparation of a suitable methylsulfonylation reagent, such as sodium methanesulfinate (B1228633) (CH₃SO₂Na).

Coupling : A transition metal-catalyzed cross-coupling reaction between Fragment A and Fragment B to form the C-S bond, yielding the final product. This approach confines the challenging C-S bond formation to a late stage of the synthesis.

Regioselective Fluorination Techniques

Introducing a fluorine atom at the C-2 position relative to the carboxyl group is a critical challenge. The directing effects of existing substituents and the choice of fluorinating agent are paramount for achieving high regioselectivity.

Modern methods for the synthesis of 2-fluorobenzoic acids include the nucleophilic fluorination of hypervalent iodine compounds. For example, 1-arylbenziodoxolones can react with fluoride (B91410) salts, such as cesium fluoride (CsF), in polar aprotic solvents to yield 2-fluorobenzoic acid derivatives. arkat-usa.org This method offers a pathway to introduce fluorine ortho to the carboxyl group under relatively mild conditions. While not demonstrated for this specific target molecule, this technique represents a state-of-the-art approach for the regioselective synthesis of the 2-fluorobenzoic acid core.

Another strategy involves starting with a molecule already containing the desired fluorine atom, such as 2-fluoroaniline (B146934) or 1-bromo-2-fluorobenzene, and subsequently building the other functionalities onto the ring.

Sulfonylation Methodologies for Benzoic Acid Derivatives

The introduction of the methylsulfonyl group onto the benzoic acid scaffold can be accomplished through several methods. A common route involves the oxidation of a corresponding methylthioether (-SCH₃) precursor. For instance, a 2-fluoro-5-(methylthio)benzoic acid derivative could be oxidized using agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) to form the methylsulfonyl group. This strategy is analogous to the synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid from a 2-chloro-4-methylsulfonyltoluene precursor, which requires strong oxidizing conditions due to the deactivating nature of the ring substituents. google.com

Direct sulfonylation of the C-H bond is a more atom-economical approach. This can be achieved through electrophilic aromatic substitution, such as chlorosulfonylation with chlorosulfonic acid, to produce a sulfonyl chloride intermediate. researchgate.net This intermediate can then be converted to the methyl sulfone. However, controlling the regioselectivity of electrophilic substitution on a deactivated ring can be difficult.

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful tools for forming the key bonds within the target molecule, often providing higher efficiency, selectivity, and milder reaction conditions compared to stoichiometric methods.

Transition Metal-Catalyzed Coupling Reactions

Transition metals, particularly copper and palladium, are instrumental in forging C-S bonds. Copper-mediated reactions are particularly relevant for sulfonylation. A notable methodology is the direct ortho C-H sulfonylation of benzoic acid derivatives using sodium sulfinates, mediated by copper. rsc.org This reaction employs a directing group, such as an 8-aminoquinoline (B160924) moiety, attached to the carboxylic acid to guide the copper catalyst and achieve high regioselectivity for the ortho C-H bond. rsc.org While this directs sulfonylation to the position ortho to the carboxyl group, modifications to the substrate could potentially be used to target other positions.

A patent for a related compound, methyl 2-methoxy-5-sulfamoylbenzoate, describes the use of cuprous bromide as a catalyst to facilitate the reaction between a chloro-substituted benzoate (B1203000) and a sulfinate salt, achieving high yields. google.com This demonstrates the utility of copper catalysis in forming the crucial aryl-sulfur bond.

Below is a table summarizing the conditions from the patent for a related copper-catalyzed synthesis. google.com

| Parameter | Condition 1 | Condition 2 |

| Starting Material | 2-methoxy-5-chlorobenzoic acid methyl ester | 2-methoxy-5-chlorobenzoic acid methyl ester |

| Reagent | Sodium amino-sulfinate | Sodium amino-sulfinate |

| Catalyst | Cuprous bromide (0.05 eq) | Cuprous bromide (0.10 eq) |

| Temperature | 60 °C | 45 °C |

| Reaction Time | 12 hours | 14 hours |

| Solvent | Tetrahydrofuran (B95107) (THF) | Tetrahydrofuran (THF) |

| Yield | 94.5% | 95.09% |

This data represents the synthesis of a structurally related compound and illustrates a potential catalytic method.

Organocatalytic Pathways

Organocatalysis, which uses small organic molecules as catalysts, presents a metal-free alternative for key synthetic transformations. In the context of synthesizing fluorinated and sulfonylated aromatics, organocatalytic methods are emerging as powerful tools.

For instance, organophotocatalysis has been used for the synthesis of aryl sulfonyl fluorides from diaryliodonium salts. researchgate.netbohrium.com These reactions use an organic photosensitizer to initiate a radical process where a source of sulfur dioxide, such as the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), is inserted into an aryl radical, followed by fluorination. researchgate.netbohrium.com Similarly, organocatalytic methods have been developed for fluorination reactions, including enantioselective organocascade fluorination to create complex chiral molecules. johnshopkins.edu

While a direct organocatalytic synthesis of this compound has not been explicitly reported, these advanced methodologies highlight the potential for developing novel, metal-free catalytic pathways for both the fluorination and sulfonylation steps required for its synthesis.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound aims to reduce the environmental impact of its production. Key areas of focus include the use of safer solvents and reaction conditions, as well as maximizing the efficiency of the chemical transformations involved.

Solvent-Free and Aqueous Medium Syntheses

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. Consequently, the development of solvent-free and aqueous-based synthetic routes is a primary goal of green chemistry.

While specific research on the solvent-free or aqueous synthesis of this compound is not extensively documented in publicly available literature, general advancements in related reactions offer promising avenues. For instance, microwave-assisted organic synthesis has emerged as a powerful technique for conducting reactions in the absence of a solvent or in aqueous media. ajrconline.orgresearchgate.net This technology can accelerate reaction rates and improve yields for various transformations, including esterifications and sulfone formations. ajrconline.orgresearchgate.net The application of microwave irradiation to the esterification of a suitable benzoic acid precursor or the sulfonylation of a fluoro-aromatic compound could potentially enable a solvent-free synthesis of the target molecule.

Furthermore, developments in aqueous phase catalysis provide another potential route. The synthesis of alkyl sulfones, a key structural motif in the target compound, has been demonstrated in aqueous media through microwave-promoted nucleophilic substitution reactions. Research in this area is ongoing to develop robust catalytic systems that can facilitate the necessary bond formations for the synthesis of complex molecules like this compound in water.

Atom Economy and Sustainable Synthesis Strategies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov A high atom economy indicates that minimal waste is generated in the form of byproducts.

The synthesis of sulfones, a critical step in the production of this compound, can be evaluated based on its atom economy. researchgate.net Traditional methods for introducing the sulfonyl group may involve reagents that lead to the formation of significant amounts of waste. However, modern synthetic methods are being developed to improve the atom economy of these transformations. For example, catalyst-free and direct C-H functionalization approaches for the introduction of sulfonyl groups are being explored to create more atom-economical pathways. organic-chemistry.org

To illustrate the importance of atom economy, consider a hypothetical reaction for the synthesis of a generic aryl sulfone. The table below outlines how different synthetic routes can have vastly different atom economies.

| Reaction Type | Reactants | Product | Byproducts | Atom Economy (%) |

| Classical Sulfonylation | Arene + Sulfonyl Chloride + Lewis Acid | Aryl Sulfone | HCl + Used Lewis Acid | Low |

| Catalytic C-H Sulfonylation | Arene + Sulfonic Acid + Catalyst | Aryl Sulfone | Water | High |

By focusing on catalytic methods and reactions that generate benign byproducts like water, the chemical industry can significantly reduce its environmental footprint. The ongoing development of such sustainable strategies is crucial for the future of chemical manufacturing.

Spectroscopic and Advanced Structural Elucidation of Methyl 2 Fluoro 5 Methylsulfonyl Benzoate

High-Resolution NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. High-resolution techniques, particularly two-dimensional (2D) methods, offer unambiguous insights into the conformational preferences and connectivity of Methyl 2-fluoro-5-(methylsulfonyl)benzoate.

2D NMR experiments are crucial for assembling the molecular puzzle of this compound by mapping out the correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the aromatic region of the spectrum for this compound, COSY would reveal cross-peaks between adjacent protons on the benzene (B151609) ring, confirming their connectivity and substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct, one-bond correlations between protons and the carbons to which they are attached. columbia.edu This is highly effective for assigning the signals of the methoxy (B1213986) (-OCH₃) and methylsulfonyl (-SO₂CH₃) groups, as well as the protonated carbons of the aromatic ring. researchgate.net Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| -COOCH₃ | ~3.9 | ~53 | C=O |

| C=O | - | ~164 | -COOCH₃ protons |

| -SO₂CH₃ | ~3.2 | ~44 | C5 of aromatic ring |

| Aromatic CH | 7.5 - 8.5 | 115 - 140 | Surrounding aromatic carbons, C=O, C-S |

| Aromatic C-F | - | ~160 (JCF) | Aromatic protons |

| Aromatic C-COOCH₃ | - | ~125 | Aromatic protons, -COOCH₃ protons |

| Aromatic C-SO₂CH₃ | - | ~140 | Aromatic protons, -SO₂CH₃ protons |

Fluorine-19 NMR Chemical Shift Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an exceptionally informative technique. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR probe. wikipedia.org

The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment. The wide chemical shift range of ¹⁹F NMR (over 800 ppm) allows for precise determination of its position. wikipedia.org The presence of the ortho-methoxycarbonyl group and the para-methylsulfonyl group, both of which are electron-withdrawing, will influence the electron density around the fluorine atom and thus its chemical shift. The observed shift can be compared against databases and computational predictions to confirm the substitution pattern. nih.gov Furthermore, coupling between the ¹⁹F nucleus and nearby protons (³JHF and ⁴JHF) would be observed in both the ¹H and ¹⁹F spectra, providing additional definitive evidence for the structure. huji.ac.il

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying specific functional groups present in the compound.

The spectrum of this compound is expected to be dominated by the strong vibrational modes associated with its key functional groups.

Sulfonyl (SO₂) Group: This group is characterized by two distinct and intense stretching vibrations: an asymmetric stretch (νas(SO₂)) typically found in the 1350-1300 cm⁻¹ region and a symmetric stretch (νs(SO₂)) in the 1160-1120 cm⁻¹ region. These bands are often strong in both IR and Raman spectra.

Ester Group: The ester functionality gives rise to a very strong carbonyl (C=O) stretching band (ν(C=O)) in the FT-IR spectrum, expected around 1730-1715 cm⁻¹. Additionally, two characteristic C-O stretching bands are expected: one for the C(=O)-O bond and another for the O-CH₃ bond, typically appearing in the 1300-1000 cm⁻¹ range.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |

| Methyl C-H | Stretching | 2980 - 2850 | Medium-Weak |

| Ester (C=O) | Stretching | 1730 - 1715 | Very Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1300 | Strong |

| Ester (C-O) | Stretching | 1300 - 1150 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1120 | Strong |

| C-F | Stretching | 1250 - 1000 | Strong |

| C-S | Stretching | 800 - 600 | Medium |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive and high-resolution data on the molecular structure in the solid state. A successful single-crystal X-ray diffraction analysis of this compound would yield a precise three-dimensional model of the molecule.

This analysis would unambiguously determine:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-F, C=O, S=O, C-S) and angles, confirming the molecular geometry.

Conformation: The dihedral angles between the plane of the aromatic ring and the substituents (ester and sulfonyl groups) would be established. For instance, the orientation of the methyl ester group relative to the aromatic ring is a key conformational feature. nih.gov

Crystal Packing and Intermolecular Interactions: The arrangement of molecules within the crystal lattice would be revealed. This would provide direct evidence of the intermolecular forces governing the solid-state structure, such as π-stacking of the aromatic rings or the specific geometries of any weak C-H···O hydrogen bonds. nih.gov

Table 3: Key Structural Parameters Determined by X-ray Crystallography

| Parameter | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ). |

| Space Group | The symmetry operations that describe the crystal lattice. |

| Bond Distances | Precise lengths of all covalent bonds (in Ångstroms). |

| Bond Angles | Angles between adjacent bonds (in degrees). |

| Torsion Angles | Dihedral angles describing the rotation around single bonds. |

| Intermolecular Contacts | Distances and angles of non-covalent interactions (e.g., hydrogen bonds, π-stacking). |

Single Crystal X-ray Diffraction Analysis of Bond Lengths and Angles

Experimental data from single crystal X-ray diffraction analysis for this compound is not currently available in published literature or crystallographic databases.

Crystal Packing and Supramolecular Interactions

Information regarding the crystal packing and supramolecular interactions of this compound, which is derived from single crystal X-ray diffraction studies, is not available.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways

Detailed high-resolution mass spectrometry data, including molecular formula confirmation and an analysis of fragmentation pathways for this compound, has not been reported in the scientific literature.

Mechanistic Investigations of Reactions Involving Methyl 2 Fluoro 5 Methylsulfonyl Benzoate

Reaction Kinetics and Thermodynamic Studies

The rate of chemical reactions involving Methyl 2-fluoro-5-(methylsulfonyl)benzoate, such as nucleophilic aromatic substitution (SNAr) and ester hydrolysis, is influenced by factors including reactant concentrations, temperature, and the solvent used. For related SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. masterorganicchemistry.comwikipedia.org

The kinetics of alkaline hydrolysis of esters are generally found to be second-order, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org In the case of para-substituted benzoate (B1203000) esters, the rate constants for hydrolysis are influenced by the nature of the substituent. researchgate.net

To illustrate the kinetic parameters that would be determined for a key transformation like SNAr, the following interactive table presents hypothetical rate constants for the reaction of a generic aryl fluoride (B91410) with a nucleophile at different temperatures.

Interactive Data Table: Hypothetical Rate Constants for a Generic SNAr Reaction

| Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) |

|---|---|

| 25 | 0.05 |

| 50 | 0.20 |

The activation energy (Ea) represents the minimum energy required for a reaction to occur. For SNAr reactions, the activation energy is influenced by the stability of the transition state, which is in turn affected by the substituents on the aromatic ring. wuxibiology.com Electron-withdrawing groups, such as the methylsulfonyl group in this compound, are expected to stabilize the negatively charged intermediate (Meisenheimer complex) and thus lower the activation energy for nucleophilic attack. masterorganicchemistry.comlibretexts.org

Computational studies on related fluorinated aromatic compounds have been used to determine activation energy profiles, providing insights into the reaction mechanism. For instance, the activation enthalpy for the concerted SNAr reaction of some aromatic compounds has been calculated to be feasible at room temperature. nih.gov

The following interactive table provides representative activation parameters for the SNAr reaction of 1-substituted-2,4-dinitrobenzenes with piperidine (B6355638) in methanol, which can serve as an analogy. nih.gov

Interactive Data Table: Activation Parameters for the Reaction of 1-Substituted-2,4-dinitrobenzenes with Piperidine in Methanol

| Leaving Group | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|

| F | 11.5 | -22 |

| Cl | 13.9 | -21 |

| Br | 14.1 | -22 |

Mechanistic Pathways of Nucleophilic Aromatic Substitution on the Fluorinated Benzoyl Moiety

Nucleophilic aromatic substitution on the fluorinated benzoyl moiety of this compound is a key reaction. The presence of the electron-withdrawing methylsulfonyl group and the fluorine atom activates the aromatic ring towards nucleophilic attack. masterorganicchemistry.com

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org In the second, faster step, the leaving group departs, and aromaticity is restored. masterorganicchemistry.com

In SNAr reactions, the nature of the leaving group can significantly influence the reaction rate. For many activated aryl halides, the reactivity order is F > Cl > Br > I. nih.gov This is often referred to as the "element effect." nih.gov This counterintuitive order, where the strongest carbon-halogen bond breaks the fastest, is because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-leaving group bond. masterorganicchemistry.com The high electronegativity of fluorine helps to stabilize the transition state leading to the intermediate, thereby increasing the reaction rate. masterorganicchemistry.com

Substituents on the aromatic ring play a crucial role in determining the rate of nucleophilic aromatic substitution. Electron-withdrawing groups, particularly those positioned ortho and para to the leaving group, activate the ring towards nucleophilic attack. libretexts.orgyoutube.com These groups stabilize the negative charge of the Meisenheimer intermediate through resonance and/or inductive effects. libretexts.org

In this compound, the methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group. Its position para to the fluorine atom allows for effective delocalization and stabilization of the negative charge in the Meisenheimer complex, thus accelerating the rate of nucleophilic substitution. masterorganicchemistry.com The ester group (-COOCH₃), also being electron-withdrawing, further contributes to the activation of the ring, although its effect is likely less pronounced than that of the sulfonyl group.

Mechanisms of Ester Hydrolysis and Transesterification

The ester functional group in this compound can undergo hydrolysis and transesterification reactions, typically under acidic or basic conditions.

The alkaline hydrolysis of esters generally proceeds through a nucleophilic acyl substitution mechanism. A hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) leaving group, yielding a carboxylate salt. Subsequent acidification produces the corresponding carboxylic acid. chemrxiv.org

Transesterification is the process of converting one ester to another by reacting it with an alcohol. masterorganicchemistry.comucla.edu This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In a base-catalyzed transesterification, an alkoxide ion acts as the nucleophile, attacking the carbonyl carbon of the ester. The subsequent elimination of the original alkoxy group results in the formation of a new ester. masterorganicchemistry.com Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by an alcohol molecule. masterorganicchemistry.com For sterically hindered esters, transesterification may require more forcing conditions. google.com

Radical Reaction Mechanisms Involving this compound

A comprehensive review of scientific literature and chemical databases did not yield specific studies detailing the radical reaction mechanisms involving this compound. While general principles of radical chemistry can be applied to molecules containing similar functional groups (such as aromatic rings, fluoro substituents, and sulfonyl groups), there is no available research that specifically elucidates the behavior of this compound under radical conditions.

General information on the radical reactions of a related but structurally simpler compound, methyl benzoate, suggests that free radicals can interact with the aromatic ring. evergreensinochem.com In these instances, the reaction typically proceeds through a multi-step mechanism initiated by the generation of a free radical, which can then attack the aromatic system. evergreensinochem.com The presence of substituents on the benzene (B151609) ring significantly influences the reactivity and regioselectivity of such radical attacks.

However, without specific experimental data or computational studies on this compound, any discussion of its radical reaction mechanisms would be speculative. The interplay between the electron-withdrawing fluoro and methylsulfonyl groups and the ester functionality would undoubtedly have a complex effect on the electron density of the aromatic ring, thereby influencing its susceptibility to radical attack and the stability of any resulting radical intermediates.

Further research, including experimental studies involving radical initiators and advanced analytical techniques such as electron paramagnetic resonance (EPR) spectroscopy, would be necessary to characterize the specific radical reaction pathways of this compound.

Chemical Reactivity and Transformations of Methyl 2 Fluoro 5 Methylsulfonyl Benzoate

Functional Group Interconversions of the Methyl Ester Group

The methyl ester group of methyl 2-fluoro-5-(methylsulfonyl)benzoate is susceptible to common transformations of carboxylic acid derivatives, including hydrolysis to the corresponding carboxylic acid, conversion to amides, and reduction to a primary alcohol.

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-fluoro-5-(methylsulfonyl)benzoic acid, can be achieved under either acidic or basic conditions. High-temperature water has been shown to effectively hydrolyze sterically hindered methyl benzoates, and similar conditions would be expected to be effective for this substrate. psu.edu Basic hydrolysis, or saponification, using a base such as sodium hydroxide (B78521) in a water/methanol mixture, is also a standard method for this transformation. chemspider.com

Direct conversion of the methyl ester to an amide can be accomplished through amidation with an amine. While this reaction can be sluggish, the use of catalysts can facilitate the transformation. For instance, niobium(V) oxide (Nb₂O₅) has been reported as an effective heterogeneous catalyst for the direct amidation of methyl benzoate (B1203000) with various amines under solvent-free conditions. researchgate.net This methodology could likely be applied to this compound to generate a variety of primary, secondary, and tertiary amides.

Table 1: Plausible Conditions for Ester Transformations

| Transformation | Reagents and Conditions | Expected Product |

|---|---|---|

| Hydrolysis (Saponification) | NaOH, H₂O/MeOH, reflux | 2-fluoro-5-(methylsulfonyl)benzoic acid |

| Amidation | R¹R²NH, Nb₂O₅ catalyst, heat | N,N-R¹,R²-2-fluoro-5-(methylsulfonyl)benzamide |

The methyl ester can be reduced to the corresponding primary alcohol, (2-fluoro-5-(methylsulfonyl)phenyl)methanol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of esters to alcohols. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). It is important to note that LiAlH₄ is a powerful reducing agent and may also affect other functional groups, although the aryl fluoride (B91410) and methylsulfonyl groups are generally stable to these conditions.

Reactions of the Fluorine Moiety

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution due to the presence of the strongly electron-withdrawing methylsulfonyl and methyl ester groups, particularly the para-disposed methylsulfonyl group.

Nucleophilic aromatic substitution (SNAr) is a probable and significant reaction pathway for this compound. The electron-deficient aromatic ring facilitates the attack of nucleophiles at the carbon atom bearing the fluorine, proceeding through a Meisenheimer complex intermediate. A variety of nucleophiles can be employed to displace the fluoride ion. nih.gov For instance, reaction with alkoxides (e.g., sodium methoxide) would yield the corresponding 2-alkoxy derivative. Similarly, amines and thiols can act as nucleophiles to produce 2-(amino) and 2-(thio) substituted benzoates, respectively. The reaction of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with various oxygen, sulfur, and nitrogen nucleophiles demonstrates the feasibility of such transformations on similarly activated aromatic rings. researchgate.netnih.gov

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Oxygen | Sodium methoxide (B1231860) (NaOMe) | Methyl 2-methoxy-5-(methylsulfonyl)benzoate |

| Nitrogen | Ammonia (NH₃) or primary/secondary amines | Methyl 2-amino-5-(methylsulfonyl)benzoate derivatives |

| Sulfur | Sodium thiomethoxide (NaSMe) | Methyl 2-(methylthio)-5-(methylsulfonyl)benzoate |

Beyond SNAr, the selective activation of the C-F bond by transition metal complexes represents a more advanced strategy for functionalization. researchgate.netbaranlab.org While the C-F bond is the strongest single bond to carbon, transition metals can insert into this bond, enabling cross-coupling reactions. nih.gov Palladium and nickel-based catalysts, for example, are often used in such transformations. This approach could potentially allow for the coupling of aryl or alkyl groups at the 2-position, although this would require carefully chosen catalytic systems to overcome the high bond dissociation energy of the C-F bond. The competition between C-F and C-H bond activation is a key consideration in these reactions. researchgate.net

Transformations Involving the Methylsulfonyl Group

The methylsulfonyl group is generally robust and often used as a directing group or to modify the electronic properties of a molecule. However, under certain conditions, it can undergo transformations, primarily involving the cleavage of the carbon-sulfur bond.

Recent advances in catalysis have enabled the reductive desulfonylation of aryl sulfones to the corresponding arenes. For example, cobalt-NHC (N-heterocyclic carbene) complexes have been shown to effectively catalyze the reduction of aryl sulfones in the presence of a hydride source like hexylmagnesium bromide. researchgate.net Such a reaction would convert this compound into methyl 2-fluorobenzoate.

Furthermore, arylative desulfonation reactions have been developed, which replace the sulfonyl group with an aryl group. Scandium triflate has been reported to catalyze the reaction of diarylmethyl phenyl sulfones with arenes to form triarylmethanes. acs.org While this specific methodology may not be directly applicable, it highlights the potential for transition-metal or Lewis-acid catalysis to mediate the replacement of the methylsulfonyl group with other functionalities. These transformations underscore the versatility of the sulfonyl group as more than just a stable spectator moiety.

Reactions at the Sulfur Atom

The sulfonyl group (-SO₂CH₃) is generally characterized by its high stability and resistance to chemical reduction due to the sulfur atom being in its highest oxidation state (+6). However, under specific and often forcing conditions, the sulfur atom can undergo reduction to lower oxidation states, such as sulfoxides (sulfinyls) or sulfides (thioethers).

A variety of reagents have been developed for the reduction of aryl sulfones. Strong reducing agents are typically required. For instance, lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing sulfones, though it often requires harsh conditions and may lack chemoselectivity with multifunctional molecules like this compound, potentially reducing the ester group as well. libretexts.orgelsevierpure.com

More effective and rapid reduction of sulfones to sulfides can be achieved with combined reagent systems. A mixture of lithium aluminum hydride and titanium tetrachloride (LiAlH₄-TiCl₄) has been shown to be a potent system for the deoxygenation of both alkyl and aryl sulfones, affording the corresponding sulfides in high yields under relatively short reaction times. psu.edursc.orgrsc.org Other methods include the use of diisobutylaluminium hydride (DIBAL-H) or catalytic hydrogenation under high pressure, though the latter can also affect other reducible groups on the aromatic ring. researchgate.net The selective reduction to the intermediate sulfoxide (B87167) is more challenging but can sometimes be achieved with specific reagents that are milder than those used for the full reduction to the sulfide.

| Transformation | Reagent/Condition | Product |

| Sulfone to Sulfide | LiAlH₄-TiCl₄ | Methyl 2-fluoro-5-(methylthio)benzoate |

| Sulfone to Sulfide | DIBAL-H (excess) | Methyl 2-fluoro-5-(methylthio)benzoate |

| Sulfone to Sulfide | Catalytic Hydrogenation (e.g., Raney Ni, high pressure) | Methyl 2-fluoro-5-(methylthio)benzoate |

Modifications to the Sulfonyl Methyl Group

The methyl group attached to the sulfonyl moiety possesses acidic protons due to the strong electron-withdrawing nature of the -SO₂ group. The pKa of hydrogens on a carbon alpha to a sulfonyl group is typically around 25, making them susceptible to deprotonation by strong bases, such as organolithium reagents (e.g., n-butyllithium) or lithium amides (e.g., lithium diisopropylamide, LDA). This generates a carbanion that is a potent nucleophile.

This nucleophilic carbanion can react with a variety of electrophiles, enabling the extension of the carbon chain and the introduction of new functional groups. This process, known as α-alkylation, is a valuable tool for modifying the sulfone structure. Traditional methods often involve the use of strong bases and alkyl halides. More recent green chemistry approaches utilize alcohols as alkylating agents in the presence of transition-metal catalysts, proceeding through a "borrowing hydrogen" mechanism.

The table below illustrates potential transformations of the sulfonyl methyl group in this compound following deprotonation.

| Electrophile | Reagent Class | Product of α-Substitution |

| CH₃I | Alkyl Halide | Methyl 2-fluoro-5-(ethylsulfonyl)benzoate |

| CH₃CH₂Br | Alkyl Halide | Methyl 2-fluoro-5-(propylsulfonyl)benzoate |

| Ph-CHO | Aldehyde | Methyl 2-fluoro-5-((2-hydroxy-2-phenylethyl)sulfonyl)benzoate |

| D₂O | Deuterium Source | Methyl 2-fluoro-5-((trideuteriomethyl)sulfonyl)benzoate |

Electrophilic Aromatic Substitution Patterns on the Benzoate Ring

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is governed by the directing effects of the three existing substituents: the methyl ester (-COOCH₃), the fluorine (-F), and the methylsulfonyl (-SO₂CH₃) groups. The available positions for substitution are C3, C4, and C6.

The directing influence of each group is as follows:

-COOCH₃ (at C1): This is a moderately deactivating, meta-directing group. It withdraws electron density from the ring through both inductive and resonance effects, directing incoming electrophiles to the C3 position.

-F (at C2): Fluorine is a weakly deactivating group due to its strong inductive electron withdrawal (-I effect). However, it possesses lone pairs that can be donated to the ring via resonance (+M effect), which directs incoming electrophiles to the ortho (C3, occupied) and para (C6) positions. Between the inductive and resonance effects, the resonance effect governs the regioselectivity, making fluorine an ortho, para-director. acs.org

-SO₂CH₃ (at C5): The methylsulfonyl group is a strongly deactivating, meta-directing group. It powerfully withdraws electron density from the ring, directing incoming electrophiles to the C1 (occupied) and C3 positions.

Given that both strong deactivating groups direct to C3, and this position is also ortho to the fluorine, it is a likely site for substitution. However, the para-directing effect of fluorine to C6 is also significant. The outcome of a specific EAS reaction would likely be a mixture of isomers, with the precise ratio depending on the specific electrophile and reaction conditions. Steric hindrance at the C3 position, being flanked by two substituents, might favor substitution at the less hindered C6 position.

| Position | Effect of -COOCH₃ (C1) | Effect of -F (C2) | Effect of -SO₂CH₃ (C5) | Overall Likelihood |

| C3 | meta (directing) | ortho (directing) | meta (directing) | High |

| C4 | para (disfavored) | meta (disfavored) | ortho (disfavored) | Low |

| C6 | ortho (disfavored) | para (directing) | para (disfavored) | Moderate to High |

Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides Derived from this compound

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. To utilize this compound in such reactions, it must first be converted into a suitable precursor, typically an aryl halide or triflate.

A plausible synthetic route would be the direct halogenation of the aromatic ring. Based on the analysis of electrophilic aromatic substitution patterns (Section 5.4), halogenation (e.g., bromination with Br₂ and a Lewis acid catalyst) would likely yield a mixture of products, with substitution at the C3 or C6 positions. For the purpose of illustration, let us consider the hypothetical derivative, Methyl 4-bromo-2-fluoro-5-(methylsulfonyl)benzoate , which could be synthesized through a more targeted multi-step route.

This aryl bromide, being substituted with multiple electron-withdrawing groups, is an activated substrate for many palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the aromatic ring generally facilitates the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.

Key cross-coupling reactions for this derivative include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a new C-C bond, yielding biaryl compounds. researchgate.net

Mizoroki-Heck Reaction: Reaction with an alkene to form a substituted alkene, creating a new C-C bond.

Buchwald-Hartwig Amination: Reaction with a primary or secondary amine to form a new C-N bond, yielding substituted anilines.

The table below provides representative examples of these cross-coupling reactions starting from the hypothetical "Methyl 4-bromo-2-fluoro-5-(methylsulfonyl)benzoate".

| Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Product Class |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Biaryl |

| Mizoroki-Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Substituted Stilbene |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | Aryl Amine |

Synthesis and Study of Derivatives and Analogues of Methyl 2 Fluoro 5 Methylsulfonyl Benzoate

Systematic Structural Modifications of the Benzoate (B1203000) Ring

The benzoate ring of Methyl 2-fluoro-5-(methylsulfonyl)benzoate is a prime target for structural modification, allowing for the introduction of a wide array of substituents at various positions. These modifications can profoundly influence the molecule's electronic properties, steric profile, and potential interactions with biological targets.

The introduction of diverse substituents onto the benzoate ring can be achieved through various synthetic strategies, often involving multi-step sequences starting from commercially available precursors. While specific studies on the systematic substitution of this compound are not extensively documented in publicly available literature, the synthesis of analogous compounds provides a clear indication of the feasible chemical transformations.

For instance, the synthesis of related compounds such as methyl 2-methoxy-5-sulfamoylbenzoate and 2-chloro-4-methylsulfonylbenzoic acid demonstrates established methods for introducing substituents like methoxy (B1213986), sulfamoyl, and chloro groups onto a benzene (B151609) ring that also bears a sulfonyl or carboxyl functionality. google.comgoogle.com The synthesis of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles, although not a benzoate, showcases synthetic routes for introducing bulky aryl-piperazinyl groups onto a fluorinated benzene ring, which could be adapted for the synthesis of benzoate derivatives. researchgate.net

Commonly introduced substituents in medicinal chemistry programs include:

Halogens (Cl, Br, I): These can be introduced via electrophilic halogenation reactions. They primarily exert an electron-withdrawing inductive effect and can influence binding through halogen bonding.

Alkyl groups (e.g., methyl, ethyl): Often introduced via Friedel-Crafts alkylation, these groups are electron-donating and can enhance lipophilicity.

Alkoxy groups (e.g., methoxy, ethoxy): These groups have a dual electronic effect, being electron-withdrawing inductively but electron-donating through resonance. They can also act as hydrogen bond acceptors.

Nitro groups (-NO2): A strong electron-withdrawing group, it can be introduced via nitration. It significantly impacts the electronic properties of the ring.

Amino groups (-NH2): A strong electron-donating group, it can be introduced by the reduction of a nitro group. It can act as a hydrogen bond donor and significantly increases polarity.

The following table outlines some potential substituted analogues and the general synthetic approaches that could be employed for their synthesis, based on known chemical transformations.

| Substituent | Position of Introduction | Potential Synthetic Precursor | General Reaction Type |

| Chloro | 4 | 2-Fluoro-5-(methylsulfonyl)benzoic acid | Electrophilic Chlorination |

| Bromo | 4 or 6 | This compound | Electrophilic Bromination |

| Nitro | 4 or 6 | This compound | Nitration |

| Amino | 4 or 6 | Corresponding nitro-substituted analogue | Reduction of nitro group |

| Methyl | 4 or 6 | Suitably substituted toluene (B28343) derivative | Multi-step synthesis involving oxidation |

The exploration of isomeric forms of this compound, where the positions of the fluoro and methylsulfonyl groups are varied, is a crucial aspect of understanding the SAR. The relative positions of these substituents can dramatically alter the molecule's three-dimensional shape, dipole moment, and the electronic environment of the ester functionality.

A comparison of the predicted properties of this compound and its 4-fluoro-3-(methylsulfonyl) isomer highlights the potential impact of substituent positioning.

| Property | This compound | Methyl 4-fluoro-3-(methylsulfonyl)benzoate |

| IUPAC Name | This compound | methyl 4-fluoro-3-(methylsulfonyl)benzoate |

| Molecular Formula | C9H9FO4S | C9H9FO4S |

| Molecular Weight | 232.23 g/mol | 232.23 g/mol |

| XLogP3-AA | Not available | 1.1 |

| Hydrogen Bond Donor Count | 0 | 0 |

| Hydrogen Bond Acceptor Count | 4 | 4 |

| Rotatable Bond Count | 3 | 3 |

Data for Methyl 4-fluoro-3-(methylsulfonyl)benzoate is sourced from PubChem. nih.gov Data for the parent compound is based on its known structure.

The synthesis of other isomers, such as those with the substituents at other positions on the benzoate ring, would require bespoke synthetic routes, likely involving multiple steps and careful control of regioselectivity. The study of these isomers would provide invaluable information on which substitution pattern is most favorable for the desired biological activity.

Variations in the Ester Moiety (e.g., Ethyl, Benzyl (B1604629) Esters)

Modification of the ester moiety from a methyl to a larger or more complex group can influence the compound's solubility, metabolic stability, and ability to act as a prodrug. The synthesis of ethyl, benzyl, or other esters of 2-fluoro-5-(methylsulfonyl)benzoic acid can be readily achieved through standard esterification procedures.

One of the most common methods is the Fischer-Speier esterification , which involves reacting the parent carboxylic acid, 2-fluoro-5-(methylsulfonyl)benzoic acid, with the desired alcohol (e.g., ethanol (B145695) or benzyl alcohol) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to drive the equilibrium towards the ester product.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be reacted with the alcohol in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to afford the desired ester in high yield.

The following table provides examples of potential ester analogues and the general synthetic methods for their preparation.

| Ester Moiety | Reagents | General Reaction Type |

| Ethyl | 2-Fluoro-5-(methylsulfonyl)benzoic acid, Ethanol, H2SO4 | Fischer Esterification |

| Benzyl | 2-Fluoro-5-(methylsulfonyl)benzoic acid, Benzyl alcohol, H2SO4 | Fischer Esterification |

| Isopropyl | 2-Fluoro-5-(methylsulfonyl)benzoic acid, Isopropanol, DCC, DMAP | Steglich Esterification |

| Phenyl | 2-Fluoro-5-(methylsulfonyl)benzoic acid, Phenol, DCC, DMAP | Steglich Esterification |

Analogues with Modified Sulfonyl Groups (e.g., Ethylsulfonyl, Phenylsulfonyl)

Altering the methylsulfonyl group to other sulfonyl or related functionalities can impact the electronic and steric properties of the molecule, as well as its potential for specific interactions with biological targets. The synthesis of analogues with modified sulfonyl groups often involves the introduction of the desired sulfonyl moiety at an early stage of the synthetic sequence.

For instance, to synthesize an ethylsulfonyl analogue, a synthetic route analogous to that used for preparing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid could be employed. google.com This would typically involve the reaction of a suitable precursor with sodium ethylsulfinate.

The synthesis of a phenylsulfonyl analogue would likely involve a Friedel-Crafts-type reaction using a benzenesulfonyl chloride derivative on a suitable aromatic precursor, followed by further functional group manipulations to construct the final molecule.

The following table outlines some potential analogues with modified sulfonyl groups and the general synthetic strategies that could be used.

| Sulfonyl Group | Potential Precursor | Key Reagent | General Reaction Type |

| Ethylsulfonyl | 2-Fluoro-5-halobenzoic acid derivative | Sodium ethylsulfinate | Nucleophilic Aromatic Substitution |

| Phenylsulfonyl | 2-Fluorobenzoic acid derivative | Benzenesulfonyl chloride | Friedel-Crafts Sulfonylation |

| Sulfamoyl | 2-Fluoro-5-chlorosulfonylbenzoic acid derivative | Ammonia | Nucleophilic Acyl Substitution |

Impact of Structural Variations on Chemical Reactivity and Electronic Properties

The structural variations discussed in the preceding sections have a predictable and often significant impact on the chemical reactivity and electronic properties of the this compound scaffold. These changes can be rationalized by considering the interplay of inductive and resonance effects of the various substituents.

The benzoate ring substituents exert a strong influence on the reactivity of both the aromatic ring and the ester group.

Electron-withdrawing groups (e.g., -NO2, -Cl, -Br) decrease the electron density of the benzene ring, making it less susceptible to electrophilic aromatic substitution. However, they increase the electrophilicity of the carbonyl carbon of the ester group, making it more susceptible to nucleophilic attack, such as in hydrolysis.

Electron-donating groups (e.g., -NH2, -OCH3, -CH3) have the opposite effect. They increase the electron density of the ring, activating it towards electrophilic substitution, while decreasing the electrophilicity of the ester carbonyl, thus slowing down nucleophilic attack.

The ester moiety itself influences the reactivity of the molecule primarily through steric effects. Larger ester groups, such as benzyl or isopropyl, can sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down hydrolysis rates compared to the methyl ester.

The sulfonyl group is a strong electron-withdrawing group. Modifications to this group can modulate the extent of this electron withdrawal. For example, replacing the methyl group with a more electronegative group would further decrease the electron density of the ring.

The following table summarizes the expected impact of various structural modifications on the electronic properties and chemical reactivity of the parent compound.

| Structural Modification | Expected Impact on Electron Density of the Ring | Expected Impact on Electrophilicity of Carbonyl Carbon | Expected Impact on Rate of Alkaline Hydrolysis |

| Addition of -NO2 at C4 | Decrease | Increase | Increase |

| Addition of -NH2 at C4 | Increase | Decrease | Decrease |

| Change of ester to Ethyl | No significant change | No significant change (minor steric hindrance) | Slightly decrease |

| Change of ester to Benzyl | No significant change | No significant change (more steric hindrance) | Decrease |

| Change of -SO2CH3 to -SO2C2H5 | Minor change | Minor change | Minor change |

| Change of -SO2CH3 to -SO2Ph | Decrease | Increase | Increase |

These predictions are based on established principles of physical organic chemistry. Quantitative analysis of these effects can be achieved through the determination of reaction rate constants for processes like ester hydrolysis and by measuring the pKa of the corresponding carboxylic acids. Such studies would allow for the construction of Hammett plots to correlate the electronic effects of the substituents with the reactivity of the molecule. nih.gov

Computational and Theoretical Studies of Methyl 2 Fluoro 5 Methylsulfonyl Benzoate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for investigating the electronic landscape of Methyl 2-fluoro-5-(methylsulfonyl)benzoate.

Density Functional Theory (DFT) calculations, particularly using a functional like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in mapping the molecular orbitals (MOs) of this compound. These calculations reveal the spatial distribution and energy levels of electrons within the molecule. The presence of the electron-withdrawing sulfonyl group (-SO₂CH₃) and the fluoro group (-F), along with the electron-donating character of the methyl ester group (-COOCH₃), significantly influences the electronic distribution across the benzene (B151609) ring.

Table 1: Calculated Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| LUMO+2 | -0.58 |

| LUMO+1 | -0.95 |

| LUMO | -2.89 |

| HOMO | -8.15 |

| HOMO-1 | -8.76 |

| HOMO-2 | -9.21 |

| Note: These are hypothetical values based on typical DFT calculations for similar aromatic compounds. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.govresearchgate.netthaiscience.info A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the ester group, which are the more electron-rich parts of the molecule. Conversely, the LUMO is anticipated to be distributed over the sulfonyl group and the aromatic ring, reflecting the electron-accepting nature of the sulfonyl moiety. The calculated HOMO-LUMO energy gap provides insight into the charge transfer interactions that can occur within the molecule. nih.gov

Table 2: Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

| HOMO Energy | -8.15 |

| LUMO Energy | -2.89 |

| HOMO-LUMO Gap (ΔE) | 5.26 |

| Note: These are hypothetical values based on typical DFT calculations for similar aromatic compounds. |

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound arises from the rotation around the C-S bond of the methylsulfonyl group and the C-C bond of the methyl ester group. Conformational analysis aims to identify the most stable arrangement of atoms in three-dimensional space. By systematically rotating these bonds and calculating the potential energy at each increment, a potential energy surface (PES) can be generated.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to explore the mechanisms of chemical reactions involving this compound. A key reaction type for this molecule is nucleophilic aromatic substitution (SNAr), where the fluorine atom could be displaced by a nucleophile. masterorganicchemistry.com The benzene ring is activated towards such an attack by the presence of the electron-withdrawing sulfonyl group.

Reaction pathway modeling involves identifying the transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy and thus the rate of the reaction. Computational methods can characterize the geometry and vibrational frequencies of the transition state, which is identified by having exactly one imaginary frequency. nih.govresearchgate.net Such studies can predict the regioselectivity and feasibility of various synthetic transformations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a powerful tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. researchgate.netaps.org

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. nih.govjoaquinbarroso.com The calculated shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS). The electronic environment of each nucleus, influenced by the fluoro, methylsulfonyl, and methyl ester groups, will determine its chemical shift.

Table 3: Predicted vs. (Hypothetical) Experimental NMR Chemical Shifts (ppm)

| Atom | Predicted ¹³C Shift | Predicted ¹H Shift |

| Aromatic CH (ortho to -F) | - | 7.35 |

| Aromatic CH (ortho to -SO₂CH₃) | - | 8.10 |

| Aromatic CH (meta to both) | - | 7.95 |

| Aromatic C-F | 162.5 | - |

| Aromatic C-COOCH₃ | 125.0 | - |

| Aromatic C-SO₂CH₃ | 140.2 | - |

| -COOCH₃ | 168.1 | - |

| -COOCH₃ | 52.8 | 3.90 |

| -SO₂CH₃ | 44.5 | 3.15 |

| Note: These are hypothetical values based on typical DFT calculations for similar aromatic compounds. |

Vibrational Frequencies: The vibrational frequencies corresponding to the normal modes of the molecule can be calculated from the second derivatives of the energy. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. Characteristic vibrational modes for this compound would include C=O stretching from the ester, S=O stretching from the sulfonyl group, C-F stretching, and various aromatic C-C and C-H vibrations. researchgate.netmdpi.comresearchgate.net Calculated frequencies are often scaled to better match experimental data. researchgate.net

Molecular Docking and Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.comresearchgate.net In the context of chemical biology, if this compound were being investigated as a potential inhibitor of an enzyme, molecular docking could be used to predict its binding mode within the enzyme's active site.

The sulfonyl group is known to participate in hydrogen bonding and other non-covalent interactions. nih.gov Docking simulations would explore various poses of the ligand within the protein's binding pocket, scoring them based on factors like intermolecular forces and conformational energy. The results could identify key amino acid residues that interact with the fluoro, sulfonyl, and ester functionalities of the molecule, providing a rationale for its potential biological activity and guiding further chemical modifications. mdpi.comnih.gov

Applications of Methyl 2 Fluoro 5 Methylsulfonyl Benzoate in Advanced Chemical Synthesis and Chemical Biology Research

Utility as a Building Block in Complex Molecule Synthesis

The strategic arrangement of functional groups in Methyl 2-fluoro-5-(methylsulfonyl)benzoate makes it a sought-after precursor in the synthesis of elaborate organic molecules. Its utility is particularly notable in the creation of heterocyclic compounds and as an intermediate in the preparation of advanced organic materials.

Precursor for Heterocyclic Compound Synthesis

While specific, publicly documented examples of heterocyclic synthesis originating directly from this compound are not extensively reported in readily available scientific literature, the inherent reactivity of its structure suggests its potential as a precursor. The fluorine atom and the methyl ester group can act as handles for various chemical modifications. For instance, the fluorine atom can be susceptible to nucleophilic aromatic substitution, allowing for the introduction of a range of nitrogen, oxygen, or sulfur-containing moieties that can subsequently participate in cyclization reactions to form diverse heterocyclic rings.

The methylsulfonyl group, being strongly electron-withdrawing, activates the aromatic ring towards certain reactions and can also be a site for chemical modification or a key pharmacophore in the final heterocyclic target. The interplay between these functional groups provides a synthetic pathway to novel heterocyclic systems that are of interest in medicinal chemistry and materials science.

Intermediate in the Preparation of Advanced Organic Materials

Although detailed research findings on its direct incorporation into specific advanced organic materials are limited in the public domain, its structural motifs are found in compounds used in fields such as organic electronics and polymer chemistry. As an intermediate, it can be transformed into monomers or other key components for the synthesis of polymers with specialized properties.

Role in Method Development for Organic Transformations

The unique electronic nature of this compound makes it an interesting substrate for the development and optimization of new synthetic methodologies. The electron-deficient nature of the aromatic ring, a consequence of the fluorine and methylsulfonyl substituents, can influence the regioselectivity and reactivity of various organic transformations.

Researchers exploring new catalytic systems or reaction conditions may employ this compound as a model substrate to test the scope and limitations of their developed methods. For example, it could be utilized in studies of cross-coupling reactions, C-H activation, or other transition-metal-catalyzed transformations where the electronic properties of the substrate are critical to the reaction outcome. The insights gained from such studies contribute to the broader toolkit of synthetic organic chemists.

Application in Probe Development for Chemical Biology Investigations (excluding any clinical aspects)

The field of chemical biology relies on the use of precisely designed molecular probes to study biological systems at a molecular level. The structural features of this compound provide a foundation for the synthesis of such probes.

Design of Molecular Probes for Target Engagement Studies (purely chemical and mechanistic)

Molecular probes designed for target engagement studies often require a core scaffold that can be systematically modified to optimize binding to a specific biological target, such as a protein. The aromatic core of this compound can serve as such a scaffold. The methyl ester provides a convenient point for the attachment of reporter groups (e.g., fluorophores or affinity tags) through amide bond formation after hydrolysis to the corresponding carboxylic acid.

The fluorine and methylsulfonyl groups can be critical for modulating the binding affinity and selectivity of the probe for its target. These groups can participate in specific non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, within the target's binding site. By systematically altering the substituents on this core structure, chemists can investigate the structure-activity relationships that govern molecular recognition, providing purely chemical and mechanistic insights into target engagement.

Synthesis of Bioconjugation Reagents (focus on chemical linkage)

Bioconjugation involves the covalent linking of two molecules, at least one of which is a biomolecule. Reagents that facilitate this process are essential tools in chemical biology. While direct applications of this compound as a bioconjugation reagent are not widely documented, its derivatives hold potential in this area.

For instance, the corresponding carboxylic acid (2-fluoro-5-(methylsulfonyl)benzoic acid) can be activated and coupled to amine-containing biomolecules. More sophisticated bioconjugation reagents could be synthesized from this scaffold by introducing other reactive functionalities. The stability and specific reactivity imparted by the fluoro and methylsulfonyl groups can be advantageous in designing linkers that are stable under physiological conditions but can react selectively with a target biomolecule. The focus of such applications would be on the chemistry of the linkage itself—its formation, stability, and the influence of the linker's structure on the properties of the resulting bioconjugate.

Future Directions and Emerging Research Avenues for Methyl 2 Fluoro 5 Methylsulfonyl Benzoate

Exploration of New Catalytic Systems for its Synthesis and Transformations

The synthesis of Methyl 2-fluoro-5-(methylsulfonyl)benzoate and its subsequent chemical transformations are fertile ground for the development and application of novel catalytic systems. Future research will likely move beyond traditional methods to embrace more efficient, selective, and sustainable catalytic approaches.

Key areas of exploration include:

Solid Acid Catalysts for Esterification: While traditional esterification might use homogeneous acids like sulfuric acid, future research could focus on heterogeneous solid acid catalysts. For instance, mixed metal oxides such as Zr/Ti-based catalysts have shown promise in synthesizing methyl benzoates. mdpi.com These catalysts offer advantages like easy separation from the reaction mixture, reusability, and potentially milder reaction conditions, which are crucial for industrial-scale production. mdpi.com

Transition-Metal-Catalyzed Cross-Coupling: The sulfonyl group, often regarded as a stable and electron-withdrawing director, can also act as a leaving group in cross-coupling reactions. tandfonline.com This opens up avenues for ipso-functionalization. Future work could explore nickel, palladium, or cobalt-based catalytic systems to replace the methylsulfonyl group with other functionalities, thereby creating a diverse range of derivatives. tandfonline.comacs.org Such desulfonylative cross-coupling reactions represent a powerful tool for building molecular complexity from the aryl sulfone core. acs.orgrsc.org

C-H Functionalization: Direct C-H functionalization of the aromatic ring, guided by the existing substituents, presents an atom-economical approach to creating new derivatives. Research into transition-metal catalysts (e.g., palladium, rhodium) that can selectively activate and functionalize the C-H bonds ortho or meta to the existing groups could yield novel compounds without the need for pre-functionalized starting materials. beilstein-journals.org

Catalytic Fluorination/Trifluoromethylation: The development of new catalysts for incorporating additional fluorine atoms or fluorine-containing groups (like the trifluoromethyl group) is a significant area of interest in medicinal chemistry. beilstein-journals.orgmit.edu Molybdenum-based catalysts, for example, have been developed to transfer trifluoromethyl groups to organic molecules. mit.edu Applying such catalysts to the this compound scaffold could lead to compounds with enhanced metabolic stability or binding affinity.

| Catalytic Approach | Catalyst Type | Potential Transformation | Anticipated Advantage |

|---|---|---|---|

| Heterogeneous Esterification | Zr/Ti Solid Acid | Synthesis from 2-fluoro-5-(methylsulfonyl)benzoic acid | Reusability, easier purification, sustainability mdpi.com |

| Desulfonylative Cross-Coupling | Nickel or Palladium Complexes | Replacement of the -SO2Me group with aryl or alkyl fragments | Novel C-C bond formation, diversification tandfonline.comacs.org |

| Directed C-H Activation | Palladium or Rhodium Complexes | Functionalization of aromatic C-H bonds | High atom economy, reduced synthetic steps beilstein-journals.org |

| Advanced Fluorination | Molybdenum Complexes | Introduction of -CF3 groups | Modulation of electronic and metabolic properties mit.edu |

Development of High-Throughput Screening Methodologies for Derivatives

To unlock the therapeutic potential of derivatives of this compound, high-throughput screening (HTS) methodologies are essential. HTS allows for the rapid testing of large libraries of compounds against specific biological targets to identify "hits" for further development. bmglabtech.com The future of research in this area will depend on creating robust and miniaturized assays tailored to potential applications.

Future directions in HTS for these derivatives would involve:

Target-Based Assay Development: Based on the structural motifs present in the parent compound, derivatives could be screened against various biological targets. For example, aryl sulfones have been identified as inhibitors of enzymes like γ-secretase, and substituted benzoic acids can inhibit protein phosphatases. nih.govnih.gov Future work would involve designing specific enzymatic or binding assays for such targets in a high-throughput format (e.g., 384- or 1536-well plates).

Phenotypic Screening: Instead of focusing on a single target, phenotypic screening assesses the effects of compounds on whole cells or organisms to identify desired changes in phenotype (e.g., cancer cell death, inhibition of bacterial growth). nih.gov This approach can uncover novel mechanisms of action. Libraries of derivatives could be screened using automated microscopy and image analysis to quantify cellular changes.

Miniaturization and Automation: The integration of robotics, liquid handling devices, and sensitive plate readers is crucial for modern HTS. bmglabtech.com Future efforts will focus on further miniaturizing assay volumes, potentially using droplet-based microfluidics, to reduce the consumption of expensive reagents and rare compounds. medcraveonline.com

Library Design and Synthesis: The success of an HTS campaign relies heavily on the quality and diversity of the chemical library. Automated synthesis platforms (discussed in section 9.4) can be coupled with HTS to rapidly generate and screen focused libraries of derivatives around an initial "hit" compound, accelerating the structure-activity relationship (SAR) studies. scdiscoveries.comnih.gov

| Screening Approach | Example Assay Type | Potential Biological Target Class | Key Technology |

|---|---|---|---|

| Target-Based Screening | Enzyme Inhibition Assay (e.g., FRET) | Kinases, Phosphatases, Proteases nih.govnih.gov | Plate Readers, Liquid Handlers |

| Phenotypic Screening | Cell Viability/Apoptosis Assay | Anticancer, Antimicrobial Activity | High-Content Imaging, Automated Microscopy nih.gov |

| Binding Assays | Surface Plasmon Resonance (SPR) | Receptors, Protein-Protein Interactions | SPR/BLI Systems |

| Fragment-Based Screening | n-Fluorine Atoms for Biochemical Screening (n-FABS) | Enzyme active sites, Protein pockets nih.gov | Fluorine NMR Spectroscopy nih.gov |

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic techniques like ¹H and ¹³C NMR and mass spectrometry are routine, a deeper and more precise structural understanding of this compound and its derivatives can be achieved by leveraging advanced spectroscopic methods.

Future research will likely employ:

Advanced Fluorine (¹⁹F) NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a uniquely powerful tool. nih.gov Its high sensitivity and wide chemical shift range make it an excellent probe of the local electronic environment. Future applications could include:

2D and 3D NMR Techniques: Methods like ¹H-¹⁹F COSY, NOESY, and HSQC can unambiguously establish through-bond and through-space connectivities, which is crucial for complex derivatives. numberanalytics.com

¹⁹F-Centered Structure Elucidation: New methodologies use the ¹⁹F nucleus as a "spy" to determine the structure of fluorinated molecules in complex mixtures without separation, which could be invaluable for analyzing reaction outcomes or metabolomics. nih.govrsc.org

Isotope Analysis: A novel ¹⁹F NMR-based method for position-specific carbon isotope analysis (¹³C/¹²C ratios) at carbon-fluorine bonds could be used to create unique isotopic fingerprints, potentially for tracing sources of related compounds in environmental or metabolic studies. theanalyticalscientist.com

High-Resolution Mass Spectrometry (HRMS): Beyond simple mass determination, advanced MS techniques can provide detailed structural information.

Tandem MS (MS/MS): By inducing fragmentation and analyzing the resulting ions, the connectivity of the molecule can be pieced together. Studying the fragmentation patterns of the sulfonyl and ester groups can help distinguish isomers. cdnsciencepub.comnih.gov

Hydrogen-Deuterium Exchange (HDX-MS): This technique can be used to count the number of active, exchangeable hydrogens in a molecule, which is useful for characterizing derivatives with hydroxyl or amine groups. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound and its derivatives for screening and development can be significantly enhanced by integrating modern automation and continuous manufacturing technologies.

Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes offers numerous advantages, including improved safety, better heat and mass transfer, enhanced reproducibility, and easier scalability. chemicalindustryjournal.co.ukmdpi.com Reactions that are hazardous or involve unstable intermediates can be handled more safely in a flow reactor where only small volumes are reacting at any given time. nih.gov Multi-step syntheses of active pharmaceutical ingredients (APIs) have been successfully demonstrated in flow, where intermediates are passed directly from one reactor to the next without isolation. mdpi.comresearchgate.net This approach could be applied to a multi-step synthesis of the target compound or its derivatives, increasing efficiency and throughput. rsc.org

Automated Synthesis Platforms: The demand for large libraries of chemical compounds for HTS has driven the development of automated synthesis platforms. nih.gov These systems use robotics to perform repetitive synthesis, purification, and analysis steps, freeing up researchers' time and increasing productivity. sigmaaldrich.comresearchgate.net Such platforms could be programmed to systematically vary the substituents on the aromatic ring or modify the ester and sulfone groups of this compound, rapidly generating a library of analogs for biological testing.